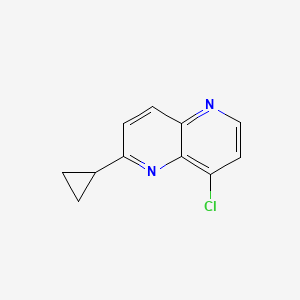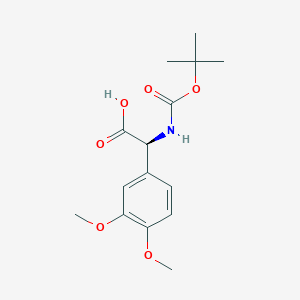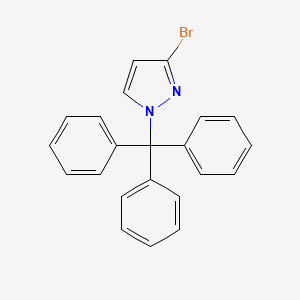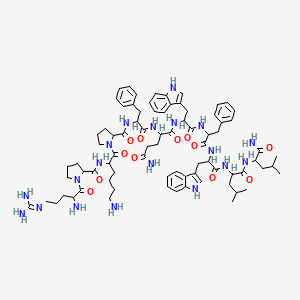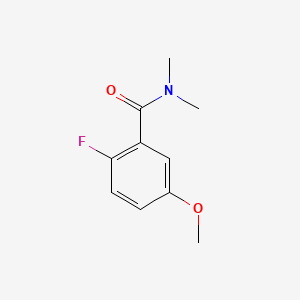
9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6h-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one is a nucleoside analog, which is a modified version of a naturally occurring nucleoside. This compound is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. Nucleoside analogs are often used in medical and biochemical research due to their ability to interfere with nucleic acid synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one typically involves the coupling of a purine base with a deoxypentofuranose sugar. This can be achieved through various chemical reactions, including glycosylation reactions where the purine base is reacted with a protected sugar derivative under acidic or basic conditions. The reaction conditions often require the use of catalysts and protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms can be designed to produce the nucleoside analog through their metabolic pathways. The compound is then isolated and purified using techniques such as ion-exchange chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the nucleoside, while substitution reactions may result in the formation of various substituted nucleoside analogs .
Applications De Recherche Scientifique
9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying nucleoside chemistry.
Biology: Employed in the study of DNA and RNA synthesis, as well as in the investigation of nucleoside metabolism and function.
Medicine: Utilized in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid synthesis.
Industry: Applied in the production of pharmaceuticals and as a research tool in various biochemical assays
Mécanisme D'action
The mechanism of action of 9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis. This disruption occurs because the compound mimics the natural nucleosides but lacks the necessary functional groups for proper nucleic acid elongation. As a result, it can inhibit the activity of DNA and RNA polymerases, leading to the termination of nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nucleoside analogs such as:
- 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine
- 9-(2-Deoxypentofuranosyl)-N-{2-[(trifluoroacetyl)amino]ethyl}-9H-purin-6-amine
- 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-imidazole-4-hydrazide .
Uniqueness
What sets 9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one apart from other nucleoside analogs is its specific structural modifications, which confer unique properties in terms of its interaction with nucleic acids and its potential therapeutic applications. Its ability to selectively inhibit nucleic acid synthesis makes it a valuable tool in both research and medicine .
Propriétés
Numéro CAS |
72398-31-3 |
|---|---|
Formule moléculaire |
C11H14N4O4 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one |
InChI |
InChI=1S/C11H14N4O4/c1-14-4-13-10-9(11(14)18)12-5-15(10)8-2-6(17)7(3-16)19-8/h4-8,16-17H,2-3H2,1H3 |
Clé InChI |
OHRQAESFEIUOGS-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C(C1=O)N=CN2C3CC(C(O3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


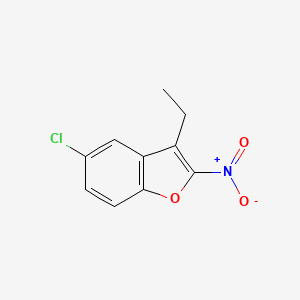
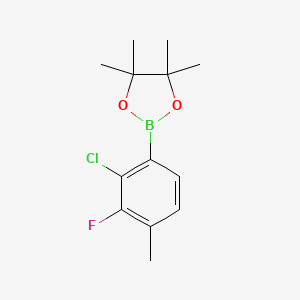
![((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)

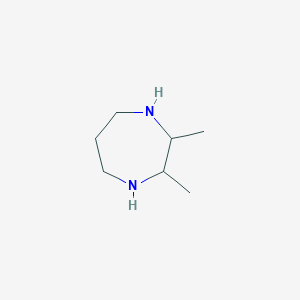
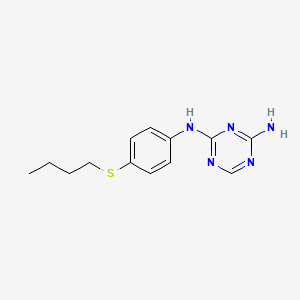
![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)
